Torkinib

Catalog No.
S548538
CAS No.
1092351-67-1
M.F
C16H16N6O
M. Wt
308.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Torkinib

CAS Number

1092351-67-1

Product Name

Torkinib

IUPAC Name

2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol

Molecular Formula

C16H16N6O

Molecular Weight

308.34 g/mol

InChI

InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19)

InChI Key

MFAQYJIYDMLAIM-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO

Synonyms

PP242; PP 242; PP-242; Torkinib.

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N

The exact mass of the compound 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol is 308.13856 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Torkinib (CAS 1092351-67-1), widely known as PP242, is a highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Unlike first-generation allosteric modulators that only partially suppress mTORC1, Torkinib directly targets the kinase domain, enabling complete inhibition of both mTORC1 and mTORC2 complexes[1]. For procurement and assay standardization, it serves as a critical baseline material for distinguishing rapamycin-resistant translational outputs and decoupling mTOR signaling from upstream phosphoinositide 3-kinase (PI3K) activity[2]. Its established use in cell-free assays (mTOR IC50 = 8 nM) and well-documented formulation protocols make it a highly reproducible reference standard for oncology, metabolic, and geroconversion research workflows[3].

Substituting Torkinib with classical allosteric inhibitors (e.g., Rapamycin) or dual PI3K/mTOR inhibitors (e.g., PI-103 or NVP-BEZ235) fundamentally alters assay outcomes and introduces critical data artifacts [1]. Rapamycin fails to inhibit mTORC2 and leaves key mTORC1 functions—such as 4E-BP1 phosphorylation and cap-dependent translation—partially active, leading to incomplete pathway suppression [1]. Conversely, dual PI3K/mTOR inhibitors introduce off-target suppression of the PI3K lipid kinase family, confounding downstream survival signaling data [2]. Torkinib’s specific structural binding at the ATP cleft ensures >100-fold selectivity for mTOR over PI3K isoforms, making it non-interchangeable when precise, isolated mTOR kinase inhibition is required for mechanistic or screening applications [2].

Complete Suppression of mTORC1/2 and Akt Phosphorylation

Torkinib completely suppresses both mTORC1 and mTORC2 outputs, unlike allosteric inhibitors which leave mTORC2 active. In comparative assays, Torkinib blocks Akt phosphorylation at S473 and prevents full Akt activation, whereas Rapamycin fails to inhibit mTORC2-mediated Akt phosphorylation [1].

Evidence DimensionmTORC1 and mTORC2 Kinase Inhibition
Target Compound DataTorkinib IC50 = 30 nM (mTORC1) and 58 nM (mTORC2); complete block of p-Akt (S473) [<a href="https://journals.plos.org/plosbiology/article?id=10.1371/journal.pbio.1000038" target="_blank">1</a>].
Comparator Or BaselineRapamycin (mTORC1 specific; fails to inhibit mTORC2 or p-Akt S473) [<a href="https://journals.plos.org/plosbiology/article?id=10.1371/journal.pbio.1000038" target="_blank">1</a>].
Quantified DifferenceTorkinib provides 100% suppression of mTORC2-mediated Akt phosphorylation, compared to 0% by Rapamycin.
ConditionsIn vitro kinase assays and L6 myotube cell culture models.

Essential for assays requiring full shutdown of mTOR-mediated survival pathways, which rapamycin cannot achieve.

Assay Standardization: High Selectivity for mTOR over PI3K Isoforms

For reproducible biochemical profiling, Torkinib exhibits exceptional selectivity for mTOR over the structurally related PI3K family, preventing off-target data artifacts. While dual inhibitors like PI-103 potently inhibit both, Torkinib maintains an IC50 of 8 nM for mTOR while requiring >1-2 μM to inhibit PI3K isoforms (p110α, β, γ, δ), representing a >100-fold selectivity window [1].

Evidence DimensionKinase Selectivity Ratio (mTOR vs PI3K)
Target Compound DataTorkinib mTOR IC50 = 8 nM; PI3K IC50 > 1.02 μM (>100-fold selectivity) [<a href="https://www.nature.com/articles/nchembio.117" target="_blank">1</a>].
Comparator Or BaselinePI-103 / NVP-BEZ235 (Dual inhibitors with PI3K IC50 in the 3-5 nM range) [<a href="https://www.nature.com/articles/nchembio.117" target="_blank">1</a>].
Quantified Difference>100-fold greater selectivity for mTOR over PI3K compared to dual-class inhibitors.
ConditionsCell-free recombinant kinase profiling panels.

Prevents confounding upstream PI3K inhibition, ensuring data specificity and reproducibility when standardizing isolated mTOR kinase assays.

Superior Apoptosis Induction in Chemoresistant Leukemia Models

In primary acute myeloid leukemia (AML) models mimicking the bone marrow microenvironment, Torkinib effectively overcomes stroma-mediated chemoresistance. It induces significant apoptosis at low concentrations (0.1-0.6 μM) by sequentially inhibiting phosphorylated AKT, S6K, and 4EBP1, whereas Rapamycin only induces partial cytostasis [1].

Evidence DimensionInduction of Apoptosis in Stroma-Cocultured AML Cells
Target Compound DataTorkinib induces significant apoptosis at 0.1-0.6 μM [<a href="https://ashpublications.org/blood/article/120/13/2679/30526/Targeting-of-mTORC1-2-by-the-mTOR-kinase-inhibitor" target="_blank">1</a>].
Comparator Or BaselineRapamycin (fails to induce significant apoptosis under identical stroma-protective conditions) [<a href="https://ashpublications.org/blood/article/120/13/2679/30526/Targeting-of-mTORC1-2-by-the-mTOR-kinase-inhibitor" target="_blank">1</a>].
Quantified DifferenceTorkinib achieves complete cytotoxic response in resistant models where Rapamycin is merely cytostatic.
ConditionsPrimary AML cells cocultured with MS-5 stromal cells.

Validates the selection of Torkinib for high-throughput screening against chemoresistant or stroma-protected cancer models.

Potent Suppression of Cellular Geroconversion

Torkinib acts as a potent gerosuppressant, preventing senescent morphology and cellular hypertrophy in arrested cells. It detectably suppresses geroconversion at 10-30 nM and reaches maximal suppression at 300 nM, proving far more efficient than Rapamycin at equipotent concentrations for suppressing rapamycin-insensitive functions of mTOR [1].

Evidence DimensionSuppression of Cellular Hypertrophy and Senescence
Target Compound DataTorkinib achieves maximal gerosuppression at 300 nM [<a href="https://www.oncotarget.com/article/4836/text/" target="_blank">1</a>].
Comparator Or BaselineRapamycin (only partially prevents senescent morphology and hypertrophy) [<a href="https://www.oncotarget.com/article/4836/text/" target="_blank">1</a>].
Quantified DifferenceTorkinib provides near-complete suppression of senescent hypertrophy compared to partial suppression by Rapamycin.
Conditionsp21-arrested proliferating cell models.

Makes Torkinib the preferred procurement choice for formulating specialized cell culture media in aging and senescence research.

Formulation Compatibility for In Vivo Systemic Dosing

While Torkinib possesses limited aqueous solubility, it demonstrates excellent processability when formulated in standardized lipid-based or co-solvent vehicles. It achieves stable, precipitate-free solutions for systemic administration when formulated with N-methyl-2-pyrrolidone (NMP) and PEG400, or a DMSO/PEG300/Tween 80 matrix, ensuring reliable in vivo exposure [1].

Evidence DimensionVehicle Formulation Stability
Target Compound DataStable at 25 mg/mL in 100% NMP prior to 1:4 dilution with 50% PEG400 [<a href="https://pubs.acs.org/doi/10.1021/jm101558w" target="_blank">1</a>].
Comparator Or BaselineUnformulated aqueous buffers (rapid precipitation and limited bioavailability)[<a href="https://pubs.acs.org/doi/10.1021/jm101558w" target="_blank">1</a>].
Quantified DifferenceStandardized co-solvent formulation enables reproducible systemic dosing at 20 mg/kg without precipitation artifacts.
ConditionsIn vivo murine pharmacokinetic and pharmacodynamic studies.

Provides a validated formulation pathway for procurement teams supporting in vivo xenograft studies, mitigating the compound's inherent aqueous insolubility.

Mechanistic Decoupling of mTORC1/2 from PI3K Signaling

Torkinib is the optimal tool compound for isolating mTOR-specific cellular responses from upstream PI3K activity. Its >100-fold selectivity over PI3K isoforms ensures that observed phenotypes are strictly mTOR-dependent, avoiding the confounding lipid kinase suppression seen with dual inhibitors like NVP-BEZ235 [1].

Baseline Reference Standard for ATP-Competitive Kinase Inhibitor Discovery

As a first-in-class TORKinib, PP242 serves as a mandatory positive control in high-throughput screening and structural biology assays aimed at developing next-generation mTOR inhibitors. It provides a reliable baseline for complete mTORC1/2 catalytic shutdown [2].

Preclinical Screening in Rapamycin-Resistant Oncology Models

Torkinib is highly effective in models where allosteric inhibitors fail, such as stroma-protected acute myeloid leukemia (AML) and multiple myeloma. It is prioritized for in vitro and in vivo efficacy studies requiring full abrogation of the mTORC2-Akt survival axis [3].

Formulation of Gerosuppressive Cell Culture Media

In cellular aging and senescence research, Torkinib is utilized to maintain quiescence and prevent geroconversion in arrested cells. Its ability to block rapamycin-resistant mTOR outputs makes it superior to rapalogs for preserving re-proliferative potential in long-term cell culture [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

308.13855916 Da

Monoisotopic Mass

308.13855916 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H5669VNZ7V

Wikipedia

2-(4-amino-1-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)-5-indolol

Dates

Last modified: 08-15-2023
1: Gordeev SA, Bykova TV, Zubova SG, Bystrova OA, Martynova MG, Pospelov VA, Pospelova TV. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells. Oncotarget. 2015 Dec 29;6(42):44905-26. doi: 10.18632/oncotarget.6457. PubMed PMID: 26636543; PubMed Central PMCID: PMC4792600.
2: Cheng L, Xia Z, Bian X, Li G, Hu J, Cao Y, Wang Q, Qian X. Combination of cetuximab and PP242 synergistically suppress the progression of wild-type KRAS colorectal carcinoma. Onco Targets Ther. 2015 Nov 2;8:3185-92. doi: 10.2147/OTT.S82453. eCollection 2015. PubMed PMID: 26586952; PubMed Central PMCID: PMC4636092.
3: Zhang Z, Zhang G, Kong C, Gong D. PP242 suppresses bladder cancer cell proliferation and migration through deactivating the mammalian target of rapamycin complex 2/AKT1 signaling pathway. Mol Med Rep. 2016 Jan;13(1):333-8. doi: 10.3892/mmr.2015.4528. Epub 2015 Nov 6. PubMed PMID: 26548560.
4: Benavides-Serrato A, Anderson L, Holmes B, Cloninger C, Artinian N, Bashir T, Gera J. mTORC2 modulates feedback regulation of p38 MAPK activity via DUSP10/MKP5 to confer differential responses to PP242 in glioblastoma. Genes Cancer. 2014 Nov;5(11-12):393-406. PubMed PMID: 25568665; PubMed Central PMCID: PMC4279437.
5: Shi F, Yang X, Gong Y, Shi R, Yang X, Naren D, Wu J. The antileukemia roles of PP242 alone or in combination with daunorubicin in acute leukemia. Anticancer Drugs. 2015 Apr;26(4):410-21. doi: 10.1097/CAD.0000000000000200. PubMed PMID: 25535978.
6: Zhang X, Wang X, Qin L, Xu T, Zhu Z, Zhong S, Zhang M, Shen Z. The dual mTORC1 and mTORC2 inhibitor PP242 shows strong antitumor activity in a pheochromocytoma PC12 cell tumor model. Urology. 2015 Jan;85(1):273.e1-7. doi: 10.1016/j.urology.2014.09.020. Epub 2014 Nov 6. PubMed PMID: 25440763.
7: Qin Y, Zhao X, Fang Y. PP242 synergizes with suberoylanilide hydroxamic acid to inhibit growth of ovarian cancer cells. Int J Gynecol Cancer. 2014 Oct;24(8):1373-80. doi: 10.1097/IGC.0000000000000238. PubMed PMID: 25188886.
8: Xing X, Zhang L, Wen X, Wang X, Cheng X, Du H, Hu Y, Li L, Dong B, Li Z, Ji J. PP242 suppresses cell proliferation, metastasis, and angiogenesis of gastric cancer through inhibition of the PI3K/AKT/mTOR pathway. Anticancer Drugs. 2014 Nov;25(10):1129-40. doi: 10.1097/CAD.0000000000000148. PubMed PMID: 25035961; PubMed Central PMCID: PMC4222793.
9: Ono A, Oike R, Okuhashi Y, Takahashi Y, Itoh M, Nara N, Tohda S. Comparative effects of PP242 and rapamycin on mTOR signalling and NOTCH signalling in leukemia cells. Anticancer Res. 2013 Mar;33(3):809-13. PubMed PMID: 23482748.
10: Zeng Z, Shi YX, Tsao T, Qiu Y, Kornblau SM, Baggerly KA, Liu W, Jessen K, Liu Y, Kantarjian H, Rommel C, Fruman DA, Andreeff M, Konopleva M. Targeting of mTORC1/2 by the mTOR kinase inhibitor PP242 induces apoptosis in AML cells under conditions mimicking the bone marrow microenvironment. Blood. 2012 Sep 27;120(13):2679-89. Epub 2012 Jul 23. PubMed PMID: 22826565; PubMed Central PMCID: PMC3460689.
11: Hoang B, Benavides A, Shi Y, Yang Y, Frost P, Gera J, Lichtenstein A. The PP242 mammalian target of rapamycin (mTOR) inhibitor activates extracellular signal-regulated kinase (ERK) in multiple myeloma cells via a target of rapamycin complex 1 (TORC1)/eukaryotic translation initiation factor 4E (eIF-4E)/RAF pathway and activation is a mechanism of resistance. J Biol Chem. 2012 Jun 22;287(26):21796-805. doi: 10.1074/jbc.M111.304626. Epub 2012 May 3. PubMed PMID: 22556409; PubMed Central PMCID: PMC3381142.

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